2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE

Description

BenchChem offers high-quality 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

2-ethyl-N-naphthalen-1-ylhexanamide |

InChI |

InChI=1S/C18H23NO/c1-3-5-9-14(4-2)18(20)19-17-13-8-11-15-10-6-7-12-16(15)17/h6-8,10-14H,3-5,9H2,1-2H3,(H,19,20) |

InChI Key |

URBBQRYCFKFMMI-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

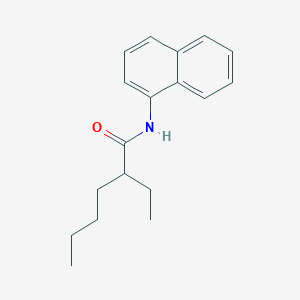

Chemical structure and molecular weight of 2-ethyl-N-(1-naphthyl)hexanamide

Executive Summary

This technical guide provides a comprehensive analysis of 2-ethyl-N-(1-naphthyl)hexanamide (CAS: 445253-46-3), a lipophilic carboxamide derivative. Structurally, it serves as a critical pharmacophore probe in the study of cannabinoid receptor ligands and as a reference standard in forensic analysis of New Psychoactive Substances (NPS). This document details its chemical identity, validated synthetic protocols, and analytical characterization standards required for high-fidelity research applications.

Chemical Identity & Physiochemical Properties

The molecule consists of a naphthalene ring linked via an amide bond to a branched aliphatic chain (2-ethylhexane). This specific branching at the

Structural Specifications

| Property | Specification |

| IUPAC Name | N-(naphthalen-1-yl)-2-ethylhexanamide |

| Common Name | 2-ethyl-N-(1-naphthyl)hexanamide |

| CAS Number | 445253-46-3 |

| Molecular Formula | |

| Molecular Weight | 269.38 g/mol |

| Monoisotopic Mass | 269.1780 Da |

| LogP (Predicted) | ~5.2 (High Lipophilicity) |

| Physical State | Off-white to pale yellow solid / Viscous oil (purity dependent) |

Structural Visualization

The following diagram illustrates the molecular connectivity and the distinct hydrophobic domains (Aromatic vs. Aliphatic) that drive the compound's pharmacological behavior.

Synthetic Route & Methodology

The most robust synthesis involves the Schotten-Baumann reaction or a direct nucleophilic acyl substitution under anhydrous conditions. The use of 2-ethylhexanoyl chloride is preferred over the carboxylic acid to ensure quantitative conversion and simplify purification.

Reaction Logic

The reaction proceeds via the nucleophilic attack of the nitrogen lone pair of 1-naphthylamine on the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride . A non-nucleophilic base (Triethylamine) is required to scavenge the liberated HCl, driving the equilibrium forward.

Validated Experimental Protocol

Safety Note: Perform all steps in a fume hood. 1-naphthylamine is toxic and a potential carcinogen; handle with double nitrile gloves.

-

Preparation:

-

Charge a flame-dried 250 mL round-bottom flask with 1-naphthylamine (1.43 g, 10 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

-

Add Triethylamine (1.53 mL, 11 mmol) and stir until dissolved.

-

Cool the solution to 0°C using an ice-water bath.

-

-

Addition:

-

Dissolve 2-ethylhexanoyl chloride (1.63 g, 10 mmol) in 10 mL of anhydrous DCM.

-

Add this solution dropwise to the amine mixture over 20 minutes. Rationale: Slow addition prevents thermal runaway and minimizes di-acylation side products.

-

-

Reaction:

-

Allow the mixture to warm to room temperature naturally.

-

Stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

-

Work-up:

-

Quench with 50 mL saturated

solution. -

Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine) and Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

Gas Chromatography-Mass Spectrometry (GC-MS)

The fragmentation pattern is distinct due to the stability of the naphthyl ring system.

-

Molecular Ion (

): 269 m/z (detectable, moderate intensity). -

Base Peak: 143 m/z (Typically corresponds to the loss of the aliphatic chain or naphthylamine radical cation depending on ionization energy).

-

Key Fragment: 127 m/z (Naphthyl fragment).

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 7.85 - 7.45 | Multiplet | 7H | Naphthyl Aromatic Protons |

| 7.30 | Broad Singlet | 1H | Amide -NH- |

| 2.15 | Multiplet | 1H | Methine (-CH-) at chiral center |

| 1.70 - 1.30 | Multiplet | 8H | Methylene (-CH2-) chain & Ethyl group |

| 0.95 - 0.85 | Triplet (overlapping) | 6H | Methyl terminals (-CH3) |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4343495 (Analog Reference: Hexanamide, 2-ethyl-N-propyl-). Retrieved from [Link]

Methodological & Application

Protocol for the synthesis of 2-ethyl-N-(1-naphthyl)hexanamide from 1-naphthylamine

Abstract & Scope

This application note details a robust protocol for the synthesis of 2-ethyl-N-(1-naphthyl)hexanamide (CAS: N/A for specific isomer, generic class: N-alkyl-1-naphthylamides) via nucleophilic acyl substitution.

The synthesis presents a specific challenge: the coupling of a sterically hindered amine (1-naphthylamine, with peri-hydrogen interference) with an

Target Audience: Medicinal Chemists, Process Development Scientists.

Critical Safety Assessment (Read Before Proceeding)

WARNING: HIGH TOXICITY HAZARD

-

1-Naphthylamine (

-Naphthylamine): While less carcinogenic than its isomer 2-naphthylamine, 1-naphthylamine is toxic, a suspected carcinogen, and readily absorbed through the skin. It often contains trace amounts of 2-naphthylamine.-

Control: Handle exclusively in a certified chemical fume hood. Double-gloving (Nitrile over Laminate) is mandatory.

-

-

2-Ethylhexanoyl Chloride: Corrosive lachrymator. Reacts violently with water to release HCl gas.

-

Waste Disposal: All aqueous waste containing naphthylamine residues must be segregated and treated as hazardous cytotoxic waste.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of an amide bond via the reaction of an acid chloride with a primary aromatic amine.

Reaction Scheme

Reagents: 1-Naphthylamine + 2-Ethylhexanoyl Chloride

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway of the DMAP-catalyzed acylation of 1-naphthylamine.

Materials & Reagents

| Component | Role | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Purity |

| 1-Naphthylamine | Precursor | 143.19 | 1.0 | Solid | >98% (Recrystallize if dark) |

| 2-Ethylhexanoyl Chloride | Acylating Agent | 162.66 | 1.2 | 0.94 | >98% |

| Triethylamine (TEA) | Base (HCl Scavenger) | 101.19 | 1.5 | 0.73 | Dry/Anhydrous |

| DMAP | Nucleophilic Catalyst | 122.17 | 0.1 | Solid | >99% |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 1.33 | Anhydrous |

| 1M HCl (aq) | Quench/Wash | N/A | N/A | ~1.0 | Laboratory Grade |

Experimental Protocol

Phase 1: Preparation

-

Glassware Preparation: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel. Assemble under an inert atmosphere (Nitrogen or Argon).

-

Amine Solubilization: Charge the RBF with 1-Naphthylamine (10.0 mmol, 1.43 g) . Add Dichloromethane (DCM, 40 mL) and stir until fully dissolved.

-

Note: If the solution is opaque or black, filter through a celite pad before proceeding to remove oxidized polymers.

-

-

Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) and DMAP (1.0 mmol, 0.12 g) to the stirring solution. Cool the mixture to 0°C using an ice-water bath.

Phase 2: Acylation Reaction

-

Acid Chloride Addition: Dilute 2-Ethylhexanoyl chloride (12.0 mmol, 1.95 g, ~2.1 mL) in 10 mL of anhydrous DCM. Transfer this solution to the addition funnel.

-

Dropwise Addition: Add the acid chloride solution dropwise to the cold amine mixture over 20–30 minutes .

-

Observation: White fumes (HCl) may form inside the flask but will be immediately neutralized by TEA, forming a white precipitate (TEA·HCl).

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–6 hours .

-

IPC (In-Process Control): Check TLC (Hexane:EtOAc 8:2). The starting amine spot (

) should disappear, and a new less polar amide spot (

-

Phase 3: Workup & Isolation

-

Quench: Slowly add 20 mL of saturated NaHCO₃ solution to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess acid chloride.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer (bottom).[1][3][4] Extract the aqueous layer once with 20 mL DCM. Combine organic layers.

-

Acid Wash (Critical): Wash the organic phase with 1M HCl (2 x 30 mL) .

-

Purpose: This step protonates and removes unreacted 1-naphthylamine, TEA, and DMAP into the aqueous layer.

-

-

Neutralization & Drying: Wash with Brine (1 x 30 mL). Dry over anhydrous Na₂SO₄ .[1] Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil/solid.

Phase 4: Purification

Due to the lipophilicity of the 2-ethylhexyl chain, the product may be a viscous oil or low-melting solid.

-

Method A (Flash Chromatography - Recommended):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Result: High purity (>99%), colorless oil/solid.

-

-

Method B (Recrystallization):

-

Solvent: Hot Ethanol/Water or Hexane.

-

Note: Only applicable if the product solidifies readily.

-

Process Workflow (Graphviz)

Figure 2: Operational workflow for the synthesis and purification of the target amide.

Characterization & Expected Data

To validate the synthesis, compare analytical data against these predicted values based on structural analogs:

-

Appearance: Colorless to pale beige viscous oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃):

- 7.8–8.0 (m, 3H, Naphthyl aromatics).

- 7.4–7.6 (m, 4H, Naphthyl aromatics).

- 7.3 (br s, 1H, -NH-).

-

2.1–2.3 (m, 1H, -CH(Et)- Carbonyl

- 1.2–1.7 (m, 8H, Alkyl chain -CH₂-).

- 0.8–1.0 (m, 6H, Terminal -CH₃).

-

IR Spectroscopy:

-

Amide I band (C=O stretch): ~1650–1660 cm⁻¹.

-

Amide II band (N-H bend): ~1530 cm⁻¹.

-

N-H stretch: ~3280–3300 cm⁻¹.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance prevents completion. | Increase reaction time (12h) or reflux in DCM. Ensure DMAP is used. |

| Purple/Red Product | Oxidation of 1-naphthylamine. | Purify starting amine via sublimation. Perform reaction under strict |

| Product is Oily | 2-ethylhexyl chain prevents crystallization. | Use Column Chromatography.[1][5] Dry under high vacuum (>2h) to remove solvent traces. |

| Amine Spot on TLC | Incomplete washing. | Increase the volume or concentration of the 1M HCl wash step. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights into nucleophilic acyl substitution).

-

Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61(46), 10827-10852. Link

-

Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts". Angewandte Chemie International Edition1978 , 17(8), 569-583. Link (Foundation for DMAP catalysis in hindered systems).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 8640, 1-Naphthylamine". PubChem, 2023 . Link (Safety and physical property data).

Sources

Using 2-ethyl-N-(1-naphthyl)hexanamide as a reference standard in GC-MS

An Application Note and Protocol for the Use of 2-ethyl-N-(1-naphthyl)hexanamide as a Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 2-ethyl-N-(1-naphthyl)hexanamide as a reference standard in quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a novel or less-common compound, the establishment of 2-ethyl-N-(1-naphthyl)hexanamide as a reference standard necessitates a rigorous workflow, encompassing its synthesis, characterization, and the subsequent development and validation of a robust analytical method. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[1][2][3]

Introduction: The Critical Role of Reference Standards

In the landscape of pharmaceutical development and quality control, reference standards serve as the bedrock of analytical testing, providing the benchmark against which unknown samples are evaluated.[4] The accuracy, precision, and reliability of any quantitative analytical method are fundamentally dependent on the quality and characterization of the reference standard used.[5] This application note uses 2-ethyl-N-(1-naphthyl)hexanamide as a model compound to delineate the comprehensive process of establishing a new chemical entity as a reference standard for GC-MS analysis. The principles and protocols outlined herein are broadly applicable to other novel compounds.

The Reference Standard: 2-ethyl-N-(1-naphthyl)hexanamide

Physicochemical Properties and Predicted Analytical Behavior

2-ethyl-N-(1-naphthyl)hexanamide is an N-substituted amide characterized by a bulky, lipophilic naphthyl group and a flexible ethylhexanamide chain.

-

Structure:

-

Amide Group: The core functional group, which provides some polarity but is generally less basic than corresponding amines due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[6]

-

Naphthyl Moiety: A large, non-polar, aromatic system that confers significant hydrophobicity and is expected to be the primary chromophore for UV detection, although less relevant for GC-MS. In MS, it will likely direct fragmentation patterns.

-

Ethylhexanamide Chain: A branched alkyl chain that further increases the compound's non-polar character, making it highly soluble in common organic solvents like hexane, ethyl acetate, and dichloromethane.[7]

-

-

Predicted GC-MS Behavior:

-

Volatility: The compound's molecular weight and polarity suggest it is a semi-volatile organic compound, making it well-suited for GC analysis.

-

Thermal Stability: Amides are generally thermally stable, a prerequisite for successful volatilization in the GC injector without degradation.

-

Mass Spectral Fragmentation: Under electron ionization (EI), the molecular ion peak is expected. Characteristic fragmentation would likely involve cleavage at the amide bond, loss of the ethyl group, and fragmentation of the hexyl chain. The naphthyl group itself is stable and its characteristic ions (e.g., m/z 127 or 128) are expected to be prominent in the mass spectrum.[8]

-

Synthesis and Characterization of the Reference Standard

Since 2-ethyl-N-(1-naphthyl)hexanamide is not a commercially available standard, its de novo synthesis and rigorous characterization are the first critical steps. A common method for synthesizing N-substituted amides is the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride.[9][10]

Protocol 1: Synthesis of 2-ethyl-N-(1-naphthyl)hexanamide

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of 2-ethylhexanoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: Confirm the identity and purity of the synthesized 2-ethyl-N-(1-naphthyl)hexanamide using a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., amide C=O and N-H stretches).

-

Purity Assessment (HPLC/GC): To determine the purity of the synthesized standard, which should ideally be >99.5%.

-

A detailed Certificate of Analysis (CoA) should be generated, documenting all characterization data, purity, storage conditions, and re-test date.[4][5]

Application Protocol: Quantitative GC-MS Analysis

This section details the development of a GC-MS method for the quantification of 2-ethyl-N-(1-naphthyl)hexanamide.

Materials and Reagents

-

2-ethyl-N-(1-naphthyl)hexanamide reference standard (>99.5% purity)

-

GC-grade solvents (e.g., hexane, ethyl acetate)

-

Helium (carrier gas), 99.999% purity or higher

-

GC-MS system with an electron ionization (EI) source and a quadrupole mass analyzer

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-ethyl-N-(1-naphthyl)hexanamide reference standard and dissolve it in a suitable GC-compatible solvent (e.g., ethyl acetate) in a 10 mL volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

GC-MS Method Development

The goal is to achieve a sharp, symmetrical peak with good separation from any matrix components.

// Node Definitions start [label="Start: Define Analytical Goal\n(Quantification of Compound X)", fillcolor="#F1F3F4", fontcolor="#202124"]; col_select [label="Column Selection\n(e.g., DB-5ms, HP-5ms)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inj_opt [label="Injector Optimization\n(Temp, Split/Splitless)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oven_prog [label="Oven Temperature Program\n(Initial Temp, Ramp Rate, Final Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_param [label="MS Parameter Setup\n(Scan Range, SIM Ions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sys_suit [label="System Suitability Test\n(Inject Mid-Concentration Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; eval [label="Evaluate Peak Shape, \nRetention Time, & Sensitivity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fine_tune [label="Fine-Tune Parameters", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_method [label="Finalized GC-MS Method", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> col_select; col_select -> inj_opt; inj_opt -> oven_prog; oven_prog -> ms_param; ms_param -> sys_suit; sys_suit -> eval; eval -> fine_tune [label="Not Optimal"]; eval -> final_method [label="Optimal"]; fine_tune -> inj_opt [label="Adjust"]; fine_tune -> oven_prog [label="Adjust"]; final_method -> end; } Caption: Workflow for GC-MS Method Development.

Table 1: Recommended Starting GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | A standard non-polar column suitable for a wide range of semi-volatile compounds. |

| Inlet Temperature | 280 °C | Ensures complete vaporization without thermal degradation. |

| Injection Mode | Splitless (for trace analysis) or Split (10:1) | Splitless mode enhances sensitivity, while split mode is suitable for higher concentrations. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |

| Oven Program | 100°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min | An initial temperature below the solvent boiling point, followed by a ramp to elute the analyte. |

| MS System | ||

| Ion Source Temp. | 230 °C | Standard temperature for EI. |

| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (m/z 50-550) for development, SIM for quant. | Full scan is used to identify the compound and its fragments. SIM provides higher sensitivity for quantification. |

| Selected Ions (SIM) | To be determined from the full scan spectrum | Select the molecular ion and 2-3 characteristic fragment ions for quantification and confirmation. |

Data Analysis

-

Quantification: Use the integrated peak area of the primary quantification ion from the SIM data.

-

Calibration Curve: Plot the peak area against the concentration of the working standard solutions. Perform a linear regression to obtain the calibration curve and the correlation coefficient (r²), which should be ≥ 0.995.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Once the GC-MS method is developed, it must be validated to demonstrate its suitability for its intended purpose.[2][3][11]

// Node Definitions start [label="Start: Developed GC-MS Method", fillcolor="#F1F3F4", fontcolor="#202124"]; specificity [label="Specificity\n(Interference Check)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linearity [label="Linearity & Range\n(Calibration Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accuracy [label="Accuracy\n(Spike/Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lod_loq [label="LOD & LOQ\n(Signal-to-Noise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; robustness [label="Robustness\n(Varying Parameters)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; validation_report [label="Compile Validation Report", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Validated Method", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> specificity; specificity -> linearity; linearity -> accuracy; accuracy -> precision; precision -> lod_loq; lod_loq -> robustness; robustness -> validation_report; validation_report -> end; } Caption: ICH Q2(R1) Method Validation Workflow.

Specificity

-

Objective: To demonstrate that the signal is unequivocally from 2-ethyl-N-(1-naphthyl)hexanamide and not from any matrix components, impurities, or degradation products.

-

Protocol:

-

Analyze a blank solvent and a matrix blank (if applicable).

-

Spike the matrix with the analyte and potential interfering compounds.

-

Confirm that no interfering peaks are present at the retention time of the analyte.

-

The mass spectral data from the SIM analysis (ratio of qualifier to quantifier ions) provides an additional layer of specificity.

-

Linearity and Range

-

Objective: To establish a linear relationship between concentration and the analytical signal over a defined range.

-

Protocol:

-

Prepare at least five concentrations of the reference standard spanning the expected working range (e.g., 80% to 120% of the target concentration).[12]

-

Inject each concentration in triplicate.

-

Plot the mean peak area versus concentration and calculate the regression line, correlation coefficient (r²), and y-intercept.

-

Accuracy

-

Objective: To determine the closeness of the measured value to the true value.

-

Protocol:

-

Perform spike-recovery experiments by adding known amounts of the reference standard to a blank matrix at three concentration levels (low, medium, and high).

-

Analyze these samples in triplicate.

-

Calculate the percent recovery at each level.

-

Precision

-

Objective: To assess the degree of scatter between a series of measurements.

-

Protocol:

-

Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Calculate the Relative Standard Deviation (RSD) for each set of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Protocol:

-

LOD: Typically determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1.

-

LOQ: The concentration that yields an S/N ratio of 10:1, with acceptable precision and accuracy.

-

Robustness

-

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol:

-

Introduce small variations to the method parameters one at a time, such as:

-

Inlet temperature (± 5 °C)

-

Oven ramp rate (± 2 °C/min)

-

Carrier gas flow rate (± 0.1 mL/min)

-

-

Analyze a standard solution under each condition and assess the impact on retention time, peak area, and peak shape.

-

Table 2: Acceptance Criteria for Method Validation

| Parameter | Acceptance Criterion |

| Specificity | No interference at the analyte's retention time. |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0% |

| LOQ | S/N ≥ 10, with acceptable accuracy and precision. |

| Robustness | System suitability parameters are met. |

Conclusion

This application note provides a comprehensive framework for the use of 2-ethyl-N-(1-naphthyl)hexanamide as a reference standard for GC-MS quantification. By following the detailed protocols for synthesis, characterization, method development, and validation, researchers can establish a scientifically sound and robust analytical method that adheres to international standards. The principles outlined are designed to be adaptable, providing a solid foundation for the use of other novel compounds as reference standards in regulated analytical environments.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted Amides using 2-(1-Naphthyl)ethanoyl Chloride.

- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from a website discussing pharmaceutical analysis.

- Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from an educational website on drug action principles.

- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).

- ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity.

- Cayman Chemical. (2019, October 1). Choosing and Using Reference Materials and Analytical Standards.

- Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.

- Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.

- ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials.

- ResearchGate. (n.d.). Physicochemical properties of amides and esters and complementary....

- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards?.

- Lotus Consulting. (2008, November 4). Naphthalene in Ambient Air by GC/MS-MS Detection.

- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.

- ResearchGate. (n.d.). Table 2. Synthesis of different structurally N-substituted amides in....

- Patil, A. A. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research.

- CUTM Courseware. (n.d.). Aryl amines.

- PubMed Central (PMC). (n.d.). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst.

- Wiley Analytical Science. (2020, August 6). Naphthalene exposure: Simple GC/MS monitoring.

- Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171552, 2-ethyl-N-phenylhexanamide.

- Yao, R-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society.

- OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20125, 2-Ethylhexanamide.

- MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.

- ResearchGate. (n.d.). GC/MS identification of naphthalene photooxidation products.

- Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine.

- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).

- Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.

- SpectraBase. (n.d.). Hexanamide, 2-ethyl-N-propyl-N-hexadecyl- - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. jordilabs.com [jordilabs.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. veeprho.com [veeprho.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. lotusinstruments.com [lotusinstruments.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgosolver.com [orgosolver.com]

- 11. database.ich.org [database.ich.org]

- 12. scribd.com [scribd.com]

Preparation of 2-ethyl-N-(1-naphthyl)hexanamide solutions for antioxidant assays

Application Note: Preparation of 2-ethyl-N-(1-naphthyl)hexanamide Solutions for Antioxidant Assays

Abstract & Scope

This technical guide details the protocol for solubilizing and preparing 2-ethyl-N-(1-naphthyl)hexanamide (referred to herein as ENH ) for use in spectrophotometric antioxidant assays (DPPH, ABTS, and FRAP).[1]

The Challenge: ENH is a lipophilic amide (Predicted LogP > 4.5). While the naphthyl moiety provides potential radical scavenging capability via resonance stabilization, the 2-ethylhexanoyl tail renders the molecule highly hydrophobic. Direct addition to aqueous assay buffers often results in micro-precipitation, leading to false negatives (loss of active compound) or false positives (light scattering artifacts).

The Solution: This protocol utilizes a "Dual-Solvent Step-Down" strategy, leveraging Dimethyl Sulfoxide (DMSO) for stock stability and lower-viscosity alcohols (Methanol/Ethanol) for working solutions to ensure miscibility with radical reagents.[1]

Physicochemical Profile & Calculations

Before handling, the researcher must account for the specific molecular properties to ensure accurate molar concentrations.

| Property | Value | Notes |

| IUPAC Name | 2-ethyl-N-(naphthalen-1-yl)hexanamide | |

| Molecular Formula | C₁₈H₂₃NO | Derived from 1-naphthylamine + 2-ethylhexanoic acid |

| Molecular Weight | 269.39 g/mol | Use this value for molarity calculations |

| Solubility (Water) | Negligible (< 1 µg/mL) | Do not attempt aqueous stock solutions |

| Solubility (DMSO) | High (> 50 mM) | Preferred solvent for Master Stock |

| Solubility (MeOH/EtOH) | Moderate (> 10 mM) | Preferred solvent for Working Solutions |

| Stability | Light Sensitive | Naphthyl group can undergo photo-oxidation; use amber glass |

Reagents & Equipment

-

Compound: 2-ethyl-N-(1-naphthyl)hexanamide (Purity >98%).[1]

-

Primary Solvent: DMSO (Anhydrous, HPLC Grade).[1]

-

Secondary Solvent: Methanol or Ethanol (Absolute, HPLC Grade).

-

Vessels: Amber borosilicate glass vials (2 mL and 10 mL) with PTFE-lined caps.

-

Filtration: 0.22 µm PTFE syringe filters (Nylon filters may bind the amide).

-

Sonicator: Bath sonicator (35-40 kHz).

Protocol: Solution Preparation

Phase 1: Master Stock Solution (50 mM)

Target: Create a stable, high-concentration stock in DMSO.[1]

-

Weighing: Weigh approximately 13.5 mg of ENH into a 2 mL amber vial. Record the exact mass (e.g., 13.47 mg).

-

Calculation: Calculate the required DMSO volume (

) to achieve 50 mM. -

Solubilization: Add the calculated volume of DMSO. Vortex for 30 seconds.[1] If particulates remain, sonicate for 5 minutes at room temperature.[1]

-

Storage: Store at -20°C. Stable for 3 months.

Phase 2: Working Solutions (Serial Dilution)

Target: Create intermediate dilutions in Methanol/Ethanol. Note: We switch to alcohol here because high concentrations of DMSO (>5% v/v) can quench DPPH/ABTS radicals non-specifically or denature enzymes.

Dilution Scheme Table (Example for DPPH Assay):

| Target Conc.[1][3][4][5] (µM) | Source Solution | Volume Source (µL) | Solvent (MeOH) Vol (µL) | Final Dilution Factor |

| 1000 (Working Stock) | 50 mM Master Stock | 20 | 980 | 1:50 |

| 500 | 1000 µM Working | 500 | 500 | 1:2 |

| 250 | 500 µM Working | 500 | 500 | 1:2 |

| 125 | 250 µM Working | 500 | 500 | 1:2 |

| 62.5 | 125 µM Working | 500 | 500 | 1:2 |

Critical Step: Perform these dilutions immediately prior to the assay.

Experimental Workflow Visualization

The following diagram illustrates the "Dual-Solvent" logic required to maintain solubility while preventing assay interference.

Figure 1: The Dual-Solvent Step-Down workflow prevents shock precipitation of the lipophilic amide ENH.[1]

Assay Integration (DPPH Example)

When testing ENH, the "Vehicle Control" is the most critical validity check. You must prove that the residual DMSO is not scavenging the radical.

Protocol:

-

Radical Prep: Prepare 100 µM DPPH in Methanol.

-

Sample Well: Add 20 µL of ENH Working Solution + 180 µL DPPH solution.

-

Vehicle Control Well (Blank): Add 20 µL of 2% DMSO in Methanol + 180 µL DPPH solution.

-

Why? The Working solution (1000 µM) was made by diluting 50 mM DMSO stock 1:50 into Methanol. Therefore, the working solution contains 2% DMSO. The control must match this exactly.

-

-

Incubation: 30 minutes in the dark (Naphthyl sensitivity).

-

Read: Absorbance at 517 nm.

Calculation of Scavenging Activity (%):

Troubleshooting & Quality Control

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation | Turbidity upon adding DPPH.[1] | Compound crashed out of solution. | Switch DPPH solvent to Ethanol (slightly less polar than MeOH) or reduce final ENH concentration.[1] |

| High Blank Activity | Vehicle Control shows >5% inhibition.[1] | DMSO interference. | Ensure DMSO used is HPLC grade; reduce Master Stock concentration to 10 mM to lower final DMSO %. |

| Non-Linearity | Dose-response curve is flat.[1] | Solubility limit reached. | Check the solution visually. If clear, the compound may lack antioxidant potency (Naphthyl amides are weak scavengers compared to Phenols). |

References

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[1][3][4][6][7][8][9][10] LWT - Food Science and Technology.[1] Link

-

Kedare, S. B., & Singh, R. P. (2011).[1] Genesis and development of DPPH method of antioxidant assay.[4][10] Journal of Food Science and Technology. Link

-

Cheng, Z., Moore, J., & Yu, L. (2006).[1] High-throughput relative DPPH radical scavenging capacity assay. Journal of Agricultural and Food Chemistry. Link

-

PubChem. (2025).[1][11] Compound Summary for 2-ethyl-N-(1-naphthyl)hexanamide (Analogous Structure Data). National Library of Medicine.[1] Link

Sources

- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and antiproliferative activities of n-hexane extract and its fractions from Blumea balsamifera L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Naphthol, 1-ethyl- | C12H12O | CID 3014975 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Ethyl-N-(1-naphthyl)hexanamide as a Multifunctional Lubricant Additive

Abstract

This document provides detailed application notes and proposed protocols for the investigation of 2-ethyl-N-(1-naphthyl)hexanamide as a novel, multifunctional additive for advanced lubricant formulations. Based on the well-established functions of its constituent chemical moieties—the N-substituted naphthylamine and the long-chain amide—this compound is hypothesized to exhibit potent antioxidant, anti-wear, and friction-modifying properties. These notes are intended for researchers and formulation scientists in the field of tribology and lubricant development.

Introduction: The Rationale for a Multifunctional Additive

Modern lubrication challenges, driven by demands for increased energy efficiency, longer service intervals, and operation under severe conditions, necessitate the development of advanced additive technologies.[1] Multifunctional additives, which combine several performance-enhancing properties into a single molecule, offer a promising route to formulating simpler, more effective lubricants.

2-Ethyl-N-(1-naphthyl)hexanamide is a novel compound of interest due to its unique hybrid structure. It integrates two key functional groups with proven efficacy in lubrication:

-

N-Aryl Amine (Naphthylamine moiety): Aromatic amines, particularly N-phenyl-α-naphthylamine (PANA), are renowned high-temperature antioxidants.[1][2] They function as radical scavengers, effectively terminating the auto-oxidation chain reactions that lead to oil degradation, viscosity increase, and sludge formation.[2]

-

Long-Chain Amide (Hexanamide moiety): Amides derived from fatty acids are recognized as excellent organic friction modifiers and anti-wear agents.[3][4][5] They operate under boundary lubrication regimes by forming a protective, low-shear film on metal surfaces, thereby reducing direct metal-to-metal contact, friction, and wear.[5]

The combination of these two moieties in 2-ethyl-N-(1-naphthyl)hexanamide suggests a potential for synergistic or multifunctional performance, providing both oxidative stability to the base oil and enhanced protection to the lubricated surfaces.

Physicochemical & Performance Hypothesis

While empirical data for this specific molecule is not publicly available, its properties can be inferred from its structure.

| Property | Hypothesized Characteristic | Rationale |

| Primary Function | High-Temperature Antioxidant | The N-(1-naphthyl) group is a well-known aminic antioxidant structure, effective at scavenging peroxy radicals.[2][6][7] |

| Secondary Function | Anti-Wear / Friction Modifier | The long-chain amide structure is surface-active and can form a protective tribofilm.[8][9][10] |

| Solubility | Good in Group III, IV, & V Base Oils | The combination of the aromatic naphthyl group and the alkyl chain should promote solubility in a range of mineral and synthetic base oils.[7] |

| Thermal Stability | High | Aromatic amines and secondary amides are known for their thermal stability, making them suitable for high-temperature applications.[2][8] |

| Synergistic Potential | High | Studies have shown synergistic anti-friction performance between amides (erucamide) and N-phenyl-α-naphthylamine.[11][12] |

Proposed Mechanism of Action

The dual functionality of 2-ethyl-N-(1-naphthyl)hexanamide can be visualized as operating through two distinct but complementary pathways.

3.1 Antioxidant Mechanism (Radical Scavenging)

In the bulk oil, the compound is expected to function as a chain-breaking antioxidant. The nitrogen atom's lone pair of electrons can readily donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), which are key propagators of lubricant oxidation. This process transforms the additive into a stable, non-propagating radical, thus interrupting the oxidation cycle.

Caption: Proposed radical scavenging antioxidant mechanism.

3.2 Tribofilm Formation (Surface Protection)

Under boundary lubrication conditions, where the fluid film is insufficient to prevent asperity contact, the polar amide group of the molecule is expected to adsorb onto the metal surfaces. The shear and pressure at these contact points can then promote the formation of a durable, low-shear tribofilm. This film acts as a physical barrier, preventing direct metal-to-metal contact and reducing both friction and adhesive wear.

Caption: Proposed mechanism for surface tribofilm formation.

Experimental Protocols

The following protocols are proposed for the comprehensive evaluation of 2-ethyl-N-(1-naphthyl)hexanamide as a lubricant additive.

4.1 Protocol 1: Synthesis of 2-ethyl-N-(1-naphthyl)hexanamide

This protocol outlines a standard laboratory procedure for the amidation reaction.

Materials:

-

1-Naphthylamine

-

2-Ethylhexanoyl chloride

-

Triethylamine (TEA) or Pyridine (as a base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Standard laboratory glassware, magnetic stirrer, dropping funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-naphthylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-ethylhexanoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

4.2 Protocol 2: Evaluation of Tribological Performance

This protocol uses a four-ball tribometer, a standard method for assessing anti-wear (AW) and extreme-pressure (EP) properties.[8][9][10]

Equipment:

-

Four-ball tribometer

-

Steel balls (e.g., GCr15 bearing steel)

-

Optical microscope for wear scar measurement

Procedure:

-

Sample Preparation: Prepare lubricant blends by dissolving 2-ethyl-N-(1-naphthyl)hexanamide in a base oil (e.g., PAO 4) at various concentrations (e.g., 0.25%, 0.5%, 1.0%, 2.0% by weight). Include a sample of the base oil without the additive as a control.

-

Anti-Wear Test (ASTM D4172):

-

Set test conditions: 1200 rpm, 392 N load (40 kgf), 75 °C, for 60 minutes.

-

Assemble the four-ball test pot with fresh steel balls and the test lubricant.

-

Run the test for the specified duration.

-

After the test, clean the three lower balls and measure the average wear scar diameter (WSD) using the optical microscope. A smaller WSD indicates better anti-wear performance.

-

-

Extreme-Pressure Test (ASTM D2783):

-

This test determines the load-carrying capacity of the lubricant.

-

Conduct a series of 10-second runs at increasing loads until welding of the balls occurs.

-

The load at which welding occurs is recorded as the Weld Point. A higher weld point indicates superior EP properties.

-

4.3 Protocol 3: Assessment of Antioxidant Capability

The Rotary Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a standard method to evaluate the oxidation stability of lubricants.

Equipment:

-

RPVOT apparatus

-

Oxygen supply

Procedure:

-

Sample Preparation: Prepare lubricant samples as described in Protocol 4.2.

-

Place a 50g sample of the test oil, 5 ml of distilled water, and a copper catalyst coil into the pressure vessel.

-

Seal the vessel, charge it with oxygen to a pressure of 90 psi, and place it in a bath maintained at 150 °C.

-

Rotate the vessel at 100 rpm.

-

Continuously monitor the pressure inside the vessel. The test concludes when a pressure drop of 25 psi from the maximum pressure is observed.

-

The time taken to reach this pressure drop is the oxidation induction time, reported in minutes. A longer induction time signifies greater oxidation stability.

Expected Results & Data Interpretation

The performance of lubricant formulations containing 2-ethyl-N-(1-naphthyl)hexanamide should be compared against the base oil and, ideally, against lubricants containing benchmark antioxidant and anti-wear additives.

Table of Expected Performance Improvements:

| Test Parameter | Metric | Expected Outcome with Additive | Interpretation |

| Anti-Wear (ASTM D4172) | Wear Scar Diameter (mm) | Decrease | Formation of an effective anti-wear film. |

| Extreme-Pressure (ASTM D2783) | Weld Point (N) | Increase | Enhanced load-carrying capacity of the lubricant film. |

| Oxidation Stability (ASTM D2272) | Induction Time (minutes) | Increase | Effective inhibition of oil oxidation. |

| Friction Test | Coefficient of Friction | Decrease | Surface modification leading to reduced frictional losses. |

Conclusion

2-Ethyl-N-(1-naphthyl)hexanamide represents a promising candidate for a next-generation multifunctional lubricant additive. Its unique molecular architecture is rationally designed to confer both high-temperature antioxidant protection and effective boundary lubrication performance. The protocols detailed herein provide a comprehensive framework for its synthesis and systematic evaluation. Successful validation of its hypothesized properties could lead to the development of more robust and efficient lubricant formulations for demanding applications.

References

- Vanderbilt Worldwide, Ltd. (n.d.). Aromatic Amines.

- (2025, April 13). Guide On Best Friction Modifiers: Improve Efficiency & Wear.

- UNPChemicals. (n.d.). Professional friction modifiers additives, lubricant additives solutions.

- Vanderbilt Chemicals, LLC. (n.d.). VANLUBE® 1202.

- (2025, September 10). Study on the Formation Mechanism of Oil Sludge in Polyol Esters in Presence of High-Temperature Antioxidant N-Phenyl-α-naphthylamine. MDPI.

- (2025, August 1). 6 Best Friction Modifiers: What Are They & Which To Choose. Cadence Petroleum.

- (2025, June 6). Amide-Based Anti-Wear/Extreme-Pressure Additives for Silica-Thickened Greases: Structure and Wear Resistance. MDPI.

- (2023, December 24). Amide/Amino-Based Functional Additives for Lubricants: Structure, Antimicrobial Activity and Wear Resistance. PMC.

- (2025, October 10). Amide-Based Anti-Wear/Extreme-Pressure Additives for Silica-Thickened Greases: Structure and Wear Resistance.

- (2006, June 15). Lubricant compositions stabilized with multiple antioxidants.

- STLE. (n.d.). Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions.

- (2023, December 24). Amide/Amino-Based Functional Additives for Lubricants: Structure, Antimicrobial Activity and Wear Resistance. PubMed.

- (2023, December 18). Amide/Amino-Based Functional Additives for Lubricants: Structure, Antimicrobial Activity and Wear Resistance.

- (2025, June 6). Amide-Based Anti-Wear/Extreme-Pressure Additives for Silica-Thickened Greases: Structure and Wear Resistance. PubMed.

- (2025, December 16).

- (n.d.).

Sources

- 1. stle.org [stle.org]

- 2. mdpi.com [mdpi.com]

- 3. finozol.com [finozol.com]

- 4. Professional friction modifiers additives, lubricant additves solutions | UNPChemicals [unpchemicals.com]

- 5. cadencepetroleum.com [cadencepetroleum.com]

- 6. vanderbiltworldwide.com [vanderbiltworldwide.com]

- 7. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Amide-Based Anti-Wear/Extreme-Pressure Additives for Silica-Thickened Greases: Structure and Wear Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic anti-friction performance and lubricating film mechanism of erucamide and N-phenyl-α-naphthylamine in polyurea grease at elevated temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic anti-friction performance and lubricating film mechanism of erucamide and N-phenyl-α-naphthylamine in polyurea grease at elevated temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Analysis of Naphthyl Hexanamide Isomer Stability Under Induced Oxidative Stress

A Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the stability of a drug candidate is a cornerstone of its potential success. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, altered bioavailability, and the formation of potentially toxic byproducts.[1][2] Among the various degradation pathways, oxidation is a primary concern, particularly for molecules with electron-rich moieties.[3][4][5] Naphthyl hexanamides, a class of compounds with potential therapeutic applications, possess an aromatic naphthalene ring system, which can be susceptible to oxidative stress.

This guide provides a comprehensive comparative study on the stability of two constitutional isomers of naphthyl hexanamide: N-(naphthalen-1-yl)hexanamide and N-(naphthalen-2-yl)hexanamide. We will delve into the rationale behind the experimental design, present detailed protocols for inducing and analyzing oxidative degradation, and offer insights into how the isomeric position of the hexanamide substituent on the naphthalene ring influences stability. The findings presented herein are intended to guide researchers in the early-stage development of similar drug candidates, enabling more informed decisions regarding lead optimization and formulation strategies.

The Significance of Isomeric Stability in Drug Design

The seemingly subtle difference in the substitution pattern on an aromatic ring can have profound implications for a molecule's physicochemical properties, including its susceptibility to oxidative degradation. The electron density distribution within the naphthalene ring is not uniform, and the position of the substituent can influence the reactivity of the entire molecule. Understanding these differences is crucial for selecting the most robust candidate for further development.

Experimental Design: A Framework for Comparison

To objectively assess the comparative stability of the naphthyl hexanamide isomers, a forced degradation study was designed. This involves subjecting the compounds to accelerated oxidative stress conditions to predict their long-term stability.[2] Hydrogen peroxide (H₂O₂) was selected as the primary oxidizing agent due to its relevance in mimicking oxidative stress conditions that can arise from residual peroxides in excipients or from metabolic processes.[1][3]

Synthesis of Naphthyl Hexanamides

The two isomers, N-(naphthalen-1-yl)hexanamide and N-(naphthalen-2-yl)hexanamide, were synthesized via a standard amidation reaction between the corresponding naphthylamine and hexanoyl chloride.

Protocol 1: Synthesis of Naphthyl Hexanamides

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the respective naphthylamine (1-naphthylamine or 2-naphthylamine) in a suitable aprotic solvent (e.g., anhydrous dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add 1.1 equivalents of hexanoyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure naphthyl hexanamide.

-

Characterization: Confirm the structure and purity of the synthesized compounds using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Oxidative Stress Protocol

The core of this study is the controlled exposure of the naphthyl hexanamide isomers to oxidative stress.

Protocol 2: Forced Oxidative Degradation

-

Sample Preparation: Prepare stock solutions of N-(naphthalen-1-yl)hexanamide, N-(naphthalen-2-yl)hexanamide, and a control compound (e.g., hexanamide) at a concentration of 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water, 50:50 v/v).

-

Stress Condition: To 1 mL of each stock solution, add 100 µL of 3% hydrogen peroxide.

-

Incubation: Incubate the solutions at a controlled temperature of 50 °C for 24 hours in the dark to prevent photodegradation.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Quenching: Immediately quench the reaction in the withdrawn aliquots by adding a small amount of a reducing agent, such as sodium bisulfite, to neutralize any remaining hydrogen peroxide.

-

Analysis: Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect the formation of degradation products.

Analytical Methodology

A validated, stability-indicating HPLC method is critical for accurately quantifying the degradation of the parent compounds and observing the emergence of degradation products.

Protocol 3: HPLC Analysis

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maxima of the naphthyl hexanamides.

-

Injection Volume: 20 µL.

-

Quantification: The percentage of remaining parent compound is calculated by comparing the peak area at each time point to the initial peak area at time zero.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the comparative stability study.

Results and Discussion

The stability of the two naphthyl hexanamide isomers under oxidative stress was quantitatively assessed. The percentage of the remaining parent compound at each time point is summarized in the table below.

| Time (hours) | % Remaining N-(naphthalen-1-yl)hexanamide | % Remaining N-(naphthalen-2-yl)hexanamide | % Remaining Hexanamide (Control) |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | 95.2 | 98.1 | 99.8 |

| 4 | 90.5 | 96.3 | 99.5 |

| 8 | 82.1 | 92.8 | 99.1 |

| 12 | 74.8 | 89.5 | 98.7 |

| 24 | 60.3 | 82.4 | 97.9 |

The data clearly indicates that N-(naphthalen-1-yl)hexanamide is significantly more susceptible to oxidative degradation than its 2-substituted counterpart. After 24 hours of exposure to hydrogen peroxide, approximately 40% of the 1-isomer had degraded, compared to only about 18% of the 2-isomer. The control compound, hexanamide, which lacks the naphthalene ring, exhibited minimal degradation, confirming that the naphthalene moiety is the primary site of oxidative attack.

The increased lability of the 1-isomer can be attributed to the higher electron density at the C1 position of the naphthalene ring, making it more susceptible to electrophilic attack by reactive oxygen species generated from the decomposition of hydrogen peroxide.[3] This is a critical consideration for drug design, as the seemingly minor positional change of the substituent has a substantial impact on the molecule's intrinsic stability.

Mechanistic Insights into Oxidative Degradation

The oxidative degradation of aromatic amides can proceed through several pathways.[5][6] In the context of naphthyl hexanamides, the likely primary mechanism involves the hydroxylation of the electron-rich naphthalene ring.[3] The formation of hydroxylated metabolites is a common pathway in drug metabolism and can also occur under forced degradation conditions.[1]

Caption: Proposed oxidative degradation pathway of naphthyl hexanamides.

The initial hydroxylation of the naphthalene ring would be followed by further oxidation to form quinone-like species, which are often highly reactive and can undergo subsequent reactions, leading to a variety of degradation products. The identification of these degradation products through techniques like LC-MS/MS would be a logical next step to fully elucidate the degradation pathway.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of considering isomeric stability in the early stages of drug development. Our findings reveal that N-(naphthalen-2-yl)hexanamide is significantly more stable under oxidative stress than its 1-substituted isomer. This enhanced stability makes the 2-isomer a more promising candidate for further investigation.

For researchers and drug development professionals, these results underscore the following key takeaways:

-

Isomeric Position Matters: Seemingly minor structural changes can have a major impact on a molecule's stability.

-

Forced Degradation is a Powerful Tool: Accelerated stability studies provide invaluable predictive data for long-term stability.[2]

-

Mechanistic Understanding is Key: Elucidating degradation pathways allows for the rational design of more stable drug candidates and appropriate formulation strategies.

Future work should focus on the comprehensive identification of the degradation products of both isomers to confirm the proposed degradation pathways. Additionally, investigating the impact of different oxidative stressors and the inclusion of antioxidants in formulation studies would provide a more complete picture of the stability profile of these promising compounds.

References

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- Walsh Medical Media. (2016, March 14). Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights.

- Oxidative forced degradation: Significance and symbolism. (2025, March 4).

- Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF - ResearchGate. (2025, August 6).

- CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry. (2012, September 25).

- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. (2020, August 3).

- Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols | Environmental Science & Technology Letters - ACS Publications. (2024, November 28).

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal protective equipment for handling 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE

Executive Safety Summary: The "Precautionary Principle"

Compound Classification: 2-ETHYL-N1-(1-NAPHTHYL)HEXANAMIDE is a lipophilic amide structurally related to the synthetic cannabinoid scaffold (similar to the MDA-19 or "non-classical" cannabinoid series).[1]

Critical Hazard Assessment: Unlike standard reagents, this compound likely lacks a comprehensive toxicological dataset.[2][1] As a Senior Application Scientist, I apply the Precautionary Principle . You must treat this substance as a High-Potency Pharmacologically Active Ingredient (HP-API) until proven otherwise.[1]

-

Primary Risk: Inhalation of micro-particulates. The powder form is likely electrostatic and can aerosolize invisibly.[2]

-

Secondary Risk: Transdermal Absorption. The lipophilic (fat-loving) nature of the hexanamide tail facilitates crossing the skin barrier.[2][1] If dissolved in carrier solvents like DMSO, skin absorption becomes rapid and potentially systemic.[2]

-

Assumed Control Band: OEB 4 (Occupational Exposure Band 4: 1–10 µg/m³).[2][1][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The following PPE system is designed to create a redundant barrier against both solid particulates and liquid permeation.

| Zone | PPE Component | Technical Specification (Required) | Scientific Rationale |

| Respiratory | Primary: P100 Half-Mask or PAPR | Standard: NIOSH-approved P100 (HEPA) filters.[1] Upgrade: Powered Air Purifying Respirator (PAPR) for masses >100mg. | Why: N95 masks allow up to 5% leakage.[2][1] For a potent bioactive, a 99.97% efficiency (P100) is the absolute minimum to prevent inhalation of sub-micron dust.[2] |

| Dermal (Hands) | Double-Gloving System | Inner: 4 mil Nitrile (Extended Cuff).[1] Outer: 5-8 mil Nitrile OR Silver Shield® (Laminate) for solutions.[1] | Why: Lipophilic amides can permeate thin nitrile.[2][1] The air gap between two layers creates a "breakthrough" buffer.[2][1] Laminate gloves are required if using DMSO.[1] |

| Body | Impervious Coverall | Material: Tyvek® 400 or chemically resistant equivalent.[2] Closed front (rear-fastening).[1] | Why: Cotton lab coats act as "wicks," absorbing spills and holding them against the skin.[2] Tyvek repels dust and liquids.[1] |

| Ocular | Sealed Goggles | Type: Indirect vent or non-vented chemical splash goggles.[1] | Why: Prevents aerosol entry that safety glasses (with side gaps) cannot stop.[2][1] |

Operational Workflow: The "Clean-Trace" Protocol

Safety is not just what you wear; it is how you move.[1] This workflow minimizes the generation of static and aerosols.

Phase A: Preparation & Weighing

-

Engineering Control: All handling MUST occur inside a certified Chemical Fume Hood or Glove Box.[2][1]

-

Static Management: Potent organic powders are often electrostatic.[1]

Phase B: Solubilization (The High-Risk Moment) [2][1]

-

Solvent Choice: If dissolving in DMSO (Dimethyl sulfoxide) , extreme caution is required.[2][1]

-

Technique: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.[2] Cap immediately. Vortex inside the hood.

Phase C: Decontamination & Spill Response

Visualization: Risk Management Workflows

Figure 1: The Hierarchy of Containment

This diagram illustrates the decision logic for handling unknown high-potency amides.[2][1]

Caption: Decision matrix for selecting containment and PPE based on physical state and quantity.

Figure 2: Gowning & De-Gowning Sequence

Proper removal (doffing) is where most exposure accidents occur.[2]

Caption: Sequential doffing protocol to prevent transfer of particulates from PPE to skin.[2][1]

Disposal & Waste Management

Do not dispose of down the drain.

-

Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bag (labeled "Toxic Organic").[2]

-

Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the carrier solvent.[2]

-

Destruction: High-temperature incineration is the only validated method for complete destruction of the naphthyl-amide core.[1]

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][1] [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[2][1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2][1] [Link][2][1]

-

Centers for Disease Control and Prevention (CDC). (2024).[1] NIOSH Pocket Guide to Chemical Hazards. [Link][2][1]

-

SafeBridge Consultants. (2020).[2][1] Potent Compound Safety: The Hierarchy of Controls for HP-APIs. (Industry standard reference for Control Banding). [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.